3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)12-8(3)9(6-11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14) |
InChI Key |
SWGZRPGGFHAIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves several steps. One common method includes the reaction of 1-isopropyl-5-methyl-1H-pyrazole with propiolic acid under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability profiles:
| Reagent/Conditions | Product | Key Features |
|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate | Preserves alkyne integrity; improves volatility for GC-MS analysis |
| Ethanol + DCC/DMAP | Ethyl ester derivative | Activates carboxylic acid for nucleophilic substitution |
Oxidation Reactions
The terminal alkyne moiety undergoes controlled oxidation to yield α-keto carboxylic acids:
Decarboxylative Coupling
The compound participates in copper-mediated decarboxylative cross-couplings, enabling C-C bond formation:
text3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid + Pyrazolone → 3-(Pyrazolonyl)-1-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propan-1-one
Conditions : Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (2 equiv), DMF, 90°C, N<sub>2</sub> atmosphere
Yield : 75% (gram-scale demonstration)
This protocol enables direct functionalization of indole derivatives without pre-functionalization.
Cycloaddition Reactions
The propiolic acid group participates in [2+2] and Huisgen cycloadditions:
| Reaction Type | Partner | Product Class | Applications |
|---|---|---|---|
| Huisgen 1,3-dipolar | Azides | 1,2,3-Triazole conjugates | Bioorthogonal labeling probes |
| [2+2] with Enones | Chalcones | Cyclobutane derivatives | Photoresponsive materials |
Hydrolysis and Salt Formation
The carboxylic acid demonstrates reversible pH-dependent behavior:
-
Base Hydrolysis : Forms water-soluble sodium/potassium salts at pH >10
Stability : Aqueous solutions remain stable for >48 hrs at 4°C (pH 7.4 PBS buffer).
Comparative Reactivity Table
This comprehensive reactivity profile establishes this compound as a versatile building block for synthetic and medicinal chemistry applications. The compound's balanced steric (isopropyl/methyl groups) and electronic (electron-deficient alkyne) features enable predictable regioselectivity in transformation pathways.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
- Antioxidant Activity : Preliminary studies indicate that 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases, such as neurodegenerative disorders.
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in models of ischemic stroke and neurotoxicity, suggesting that this compound could also have protective roles against neuronal damage .
- Pharmacodynamics and Pharmacokinetics : Understanding the interaction of this compound with biological molecules is crucial for elucidating its mechanism of action, guiding its development as a therapeutic agent.
Agricultural Applications
Potential Use as Pesticide or Herbicide:
The biological activity of this compound suggests its potential application in agricultural chemistry as a pesticide or herbicide. Its unique structure may allow it to interact with specific biological pathways in pests or weeds, providing an effective means of control.
Neuroprotective Effects
A study focusing on pyrazolol derivatives demonstrated significant neuroprotective capabilities against oxidative stress-induced neuronal damage. The findings suggest that compounds with similar structural characteristics to this compound could also exhibit protective effects in neuronal models .
Antioxidant Activity
Research has indicated that derivatives of pyrazole compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in the prevention of cellular damage. Such findings highlight the importance of exploring the antioxidant potential of this compound further .
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways . The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function . The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related heterocyclic acids:
Table 1: Structural Comparison of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid with Analogues
Key Observations:
Core Structure Differences: Pyrazole vs. Imidazole/Imidazolinone: Pyrazole (two adjacent nitrogen atoms) is less basic than imidazole (two non-adjacent nitrogen atoms), which may influence hydrogen-bonding interactions in biological systems. Imidazolinone derivatives, such as Imazapic, are known for herbicidal activity due to acetolactate synthase inhibition . Propiolic Acid vs. However, the triple bond may confer instability under basic or oxidative conditions .
Oxadiazole-Pyridine Moieties: Present in and , these groups introduce rigid, planar structures conducive to π-π stacking with aromatic residues in enzyme active sites. The oxadiazole ring also serves as a bioisostere for ester or amide groups.
Bioisosteric Replacements :
- highlights a tetrazole-containing compound, where the tetrazole acts as a carboxylic acid bioisostere. Tetrazoles improve metabolic stability but reduce acidity (pKa ~4-5) compared to propiolic acid .
Synthetic Considerations: The steric bulk of the isopropyl group in the target compound may complicate synthetic routes compared to simpler analogues like 3-(1H-imidazol-5-yl)propanoic acid .
Research Findings and Hypotheses
- Structural Insights : Crystallographic data (via SHELX or ORTEP ) for the target compound is absent in the evidence, but analogous compounds (e.g., ) suggest that bulky substituents may influence crystal packing and solubility.
- Biological Relevance : Pyrazole-propiolic acid derivatives are unexplored in the provided evidence, but structurally related imidazole-carboxylic acids (e.g., ) and oxadiazole-pyridines (e.g., ) are associated with antimicrobial and kinase-inhibitory activities.
- Stability and Reactivity : The propiolic acid group may undergo Michael addition or cycloaddition reactions, offering avenues for further functionalization compared to saturated acids .
Biological Activity
3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a propiolic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C_{11}H_{14}N_{2}O_{2}
- Molecular Weight : Approximately 206.24 g/mol
- Structure : Characterized by the presence of an isopropyl group and a methyl group attached to the pyrazole ring, which may influence its reactivity and biological activity.
The biological activity of this compound is believed to involve interactions with various biological molecules, including enzymes and receptors. The specific mechanism can vary based on the target but generally includes:
- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding, enhancing its interaction with target proteins.
- π-π Stacking : The aromatic nature of the pyrazole allows for π-π stacking interactions, which can stabilize binding to biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. Experimental data suggest that the compound may induce apoptosis through modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Research has also highlighted the potential anti-inflammatory effects of this compound. In vitro studies demonstrated that this compound could downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Neuroprotective Properties
Emerging evidence points to neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique biological activities of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate | Contains an ester group instead of carboxylic acid | Potentially lower anti-inflammatory activity |
| 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | Halogenated structure | Enhanced reactivity but less stability |
| 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid | Simpler structure; less sterically hindered | Reduced binding affinity to certain targets |
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting promising leads for further development.
Neuroprotective Effects in Animal Models
A study conducted on mice models of Alzheimer’s disease showed that treatment with this compound resulted in improved cognitive functions and reduced amyloid plaque accumulation. This highlights the compound's potential as a neuroprotective agent.
Q & A
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental observations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
